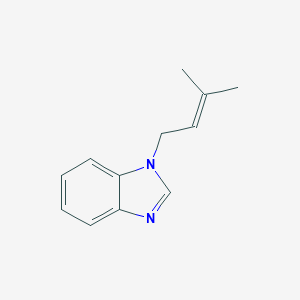
1-(3-Methylbut-2-enyl)benzimidazole
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(3-Methylbut-2-enyl)benzimidazole”, benzimidazole derivatives can be synthesized through various methods . For instance, one method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves copper (I)-catalysed intramolecular C–N cross-coupling .Wissenschaftliche Forschungsanwendungen
Agricultural Applications : Carbendazim (MBC) and tebuconazole (TBZ), related to benzimidazole, are used in agriculture for preventing and controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for these fungicides. These systems modify the release profiles of the fungicides, reducing environmental and human toxicity (Campos et al., 2015).
DNA Binding and Cytotoxicity : Benzimidazole-based Schiff base copper(II) complexes have been synthesized, showing substantial in vitro cytotoxic effect against various cancer cell lines and effectively binding DNA through an intercalative mode. This suggests potential applications in cancer therapy (Paul et al., 2015).
Antibacterial Agents : Novel derivatives of benzimidazole have shown profound antibacterial activity against both gram-negative and gram-positive bacteria. Quantitative structure-activity relationship (QSAR) studies helped to understand the correlation between molecular descriptors and biological activity (Sharma et al., 2012).
Antioxidant Properties : Certain benzimidazole derivatives exhibit in vitro effects on rat liver microsomal lipid peroxidation levels, indicating potential antioxidant applications (Kuş et al., 2004).
DNA Topoisomerase I Inhibition : Benzimidazole derivatives have been found active as inhibitors of type I DNA topoisomerases, which is significant in the context of cancer research (Alpan et al., 2007).
Anti-tubercular and Antimicrobial Activities : Benzimidazole acetic acid derivatives have shown promising anti-tubercular activity and good antimicrobial activities (Maste et al., 2011).
Gastric Acid Secretion Inhibition : Substituted benzimidazoles inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting their potential use in treating conditions related to excessive stomach acid (Fellenius et al., 1981).
Cancer Treatment : A specific benzimidazole derivative, ABT-888, has shown effectiveness against cancer in clinical trials. It exhibits excellent potency against both PARP-1 and PARP-2 enzymes, crucial in cancer therapy (Penning et al., 2009).
Eigenschaften
IUPAC Name |
1-(3-methylbut-2-enyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQVYBZUPJDNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)







![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)